N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester
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Overview
Description
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group, a hydroxyl group, and a carboxylic acid esterified with a benzyl group. The N-Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Fluoro Group: The fluoro group can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents.
Esterification: The carboxylic acid group is esterified with benzyl alcohol in the presence of a catalyst.
Protection with N-Boc Group: The final step involves protecting the amine group with the N-Boc group using tert-butyl dicarbonate (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester involves its interactions with molecular targets such as enzymes and receptors. The fluoro and hydroxyl groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The N-Boc group protects the amine during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
N-Boc (2R,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid: Similar structure but lacks the fluoro group.
N-Boc (2R,3R,4R)-3-chloro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
N-Boc (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester is unique due to the presence of the fluoro group, which can significantly influence its reactivity and interactions with biological targets. The combination of the fluoro and hydroxyl groups on the pyrrolidine ring provides distinct chemical properties that can be leveraged in various applications.
Properties
Molecular Formula |
C17H22FNO5 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R,3R,4R)-3-fluoro-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22FNO5/c1-17(2,3)24-16(22)19-9-12(20)13(18)14(19)15(21)23-10-11-7-5-4-6-8-11/h4-8,12-14,20H,9-10H2,1-3H3/t12-,13+,14+/m1/s1 |
InChI Key |
XKVMYQMEYRBQHW-RDBSUJKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)OCC2=CC=CC=C2)F)O |
Origin of Product |
United States |
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